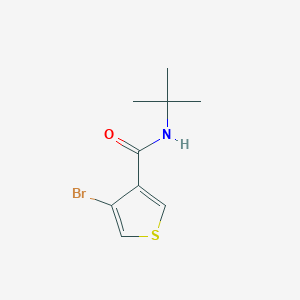

![molecular formula C15H16BrNOS B2511913 (4-溴噻吩-2-基)((1R,5S)-3-环丙叉-8-氮杂双环[3.2.1]辛烷-8-基)甲酮 CAS No. 2310103-05-8](/img/structure/B2511913.png)

(4-溴噻吩-2-基)((1R,5S)-3-环丙叉-8-氮杂双环[3.2.1]辛烷-8-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

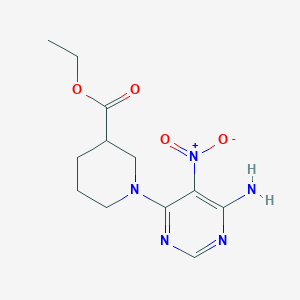

The compound "(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone" is a complex molecule that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, as well as biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including bromination and demethylation, as seen in the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives . Similarly, the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives was achieved using the reductive amination method . These methods suggest that the synthesis of the compound of interest might also involve halogenation and amination steps, potentially under reductive conditions.

Molecular Structure Analysis

The molecular structure of the compound includes a bromothiophen moiety and a cyclopropylidene-azabicyclooctane framework. The presence of a bromine atom indicates the possibility of further functionalization through nucleophilic substitution reactions. The azabicyclooctane structure implies a rigid, complex ring system that could impact the compound's biological interactions.

Chemical Reactions Analysis

Compounds with bromine, such as bromophenols synthesized in the first paper, can undergo various chemical reactions, including further bromination, coupling reactions, and nucleophilic substitutions . The presence of a cyclopropyl group, as seen in the second paper, suggests that the compound might also undergo ring-opening reactions under certain conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not discussed in the provided papers, we can infer that the presence of a bromine atom and a bicyclic structure would influence its boiling point, solubility, and stability. The compound's reactivity would be affected by the presence of the bromine atom, which is a good leaving group, and the strained cyclopropyl ring, which can impart unique reactivity patterns.

科学研究应用

溴化反应

溴化化合物,例如衍生自 (4-溴噻吩-2-基)((1R,5S)-3-环丙叉-8-氮杂双环[3.2.1]辛烷-8-基)甲酮的化合物,在有机合成中至关重要。它们作为制备更复杂分子的中间体。例如,双环[3.2.1]辛-2,6-二烯与 N-溴代琥珀酰亚胺的溴化反应说明了可以进行进一步化学转化的中间体的形成,突出了溴化化合物在合成策略中的重要性 (Japenga、Klumpp 和 Stapersma,1977)。

环加成反应

像 (4-溴噻吩-2-基)((1R,5S)-3-环丙叉-8-氮杂双环[3.2.1]辛烷-8-基)甲酮这样的化合物可以参与环加成反应,这对于构建环状结构至关重要。例如,狄尔斯-阿尔德反应在水介质中合成 (4-溴-1-萘基)-(3-(取代苯基)双环[2.2.1]庚-5-烯-2-基)甲基酮证明了环加成反应在有效创建具有潜在抗菌和抗氧化活性的复杂双环骨架中的效用 (Thirunarayanan,2017)。

杂环化合物的合成

(4-溴噻吩-2-基)((1R,5S)-3-环丙叉-8-氮杂双环[3.2.1]辛烷-8-基)甲酮中发现的结构基序让人想起杂环化合物,杂环化合物在药物化学中至关重要。(3-(4-取代苯基氨基)-8-氮杂双环(3.2.1)辛-8-基)-苯基-甲酮衍生物的合成和评估展示了此类结构在开发具有抗菌活性的化合物中的相关性,说明了相关化合物的潜在生物医学应用 (Reddy 等,2011)。

抗氧化性能

溴苯酚(在结构上可能与目标化合物相关)的化合物已被研究其抗氧化性能。例如,二苯甲烷衍生物溴苯酚(包括天然产物)的合成和抗氧化性能评估突出了溴化化合物在促进抗氧化活性方面的潜力,这一特性可能与材料科学和药理学相关 (Balaydın 等,2010)。

催化应用

(4-溴噻吩-2-基)((1R,5S)-3-环丙叉-8-氮杂双环[3.2.1]辛烷-8-基)甲酮等化合物中结构的复杂性和手性中心的出现表明它们在不对称合成中作为催化剂或配体的潜在用途。例如,对映纯 N-(二茂铁甲基)氮杂环丁-2-基(二苯基)甲醇已用于评估不对称催化有机锌试剂向醛的加成,展示了高对映选择性,并突出了复杂分子在催化过程中的效用 (Wang 等,2008)。

作用机制

Target of Action

The primary target of the compound (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[32A structurally similar compound, mrtx1133, is reported to be a potent and selective inhibitor of kras g12d , which is a common oncogenic mutation in various types of solid tumors .

Mode of Action

The exact mode of action of (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[32It can be inferred from the structurally similar compound mrtx1133 that it may bind to its target with high affinity . This binding could potentially inhibit the function of the target protein, leading to a decrease in the proliferation of cancer cells .

Result of Action

The molecular and cellular effects of (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[32Based on the potential target of this compound, it might lead to a decrease in the proliferation of cancer cells .

属性

IUPAC Name |

(4-bromothiophen-2-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNOS/c16-11-7-14(19-8-11)15(18)17-12-3-4-13(17)6-10(5-12)9-1-2-9/h7-8,12-13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBMICIYKRGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC(=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

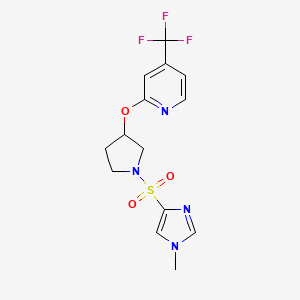

![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)

![(1S,4S,8S,9S,11R,13R,14R,16R)-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-diene-11,14,16-triol](/img/structure/B2511835.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2511840.png)

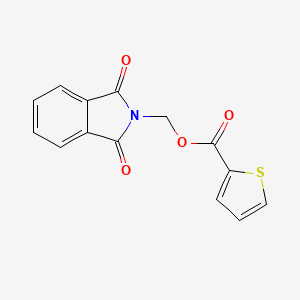

![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)

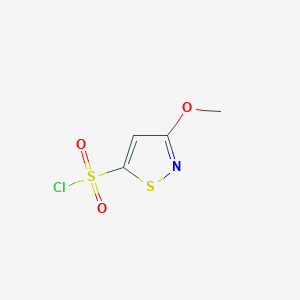

![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)

![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)